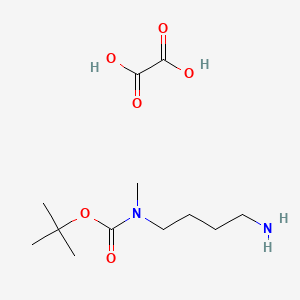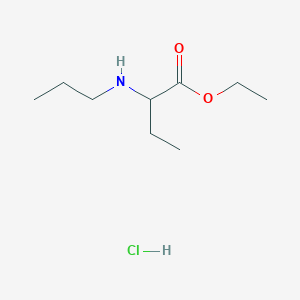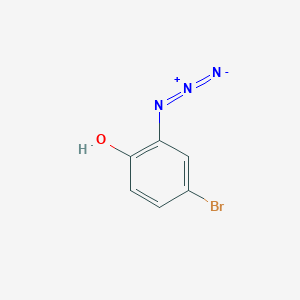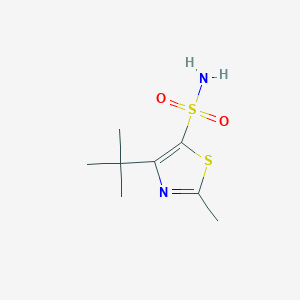![molecular formula C9H14ClN3O2 B1383072 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride CAS No. 77398-55-1](/img/structure/B1383072.png)
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Overview
Description
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride is a complex organic compound with a bicyclic structure containing nitrogen and oxygen atoms
Scientific Research Applications
Chemistry: In chemistry, 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In medicine, 8-Azaspiro[bicyclo[32. Its structural similarity to other biologically active compounds suggests it may have pharmacological properties.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.
Mechanism of Action
Mode of Action
The exact mode of action of 8-Azaspiro[bicyclo[32It’s worth noting that similar compounds have been shown to induce apoptosis in human leukemia cells .
Biochemical Pathways
The biochemical pathways affected by 8-Azaspiro[bicyclo[32Related compounds have been found to trigger apoptosis through the mitochondrial pathway by altering the bcl2/bad ratio along with the activation of caspases, cleavage of parp, and elevation in the levels of p53 .
Result of Action
The molecular and cellular effects of 8-Azaspiro[bicyclo[32Related compounds have been found to induce apoptosis in human leukemia cells .
Safety and Hazards
Future Directions
The potential of “8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride” and related compounds in the treatment of diseases such as leukemia is a promising area of research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in apoptosis pathways, such as caspases. The compound can modulate the activity of these enzymes, leading to the activation or inhibition of apoptotic processes . Additionally, it interacts with proteins like BCL2 and BAD, influencing their expression levels and thereby affecting cell survival and death mechanisms .
Cellular Effects
The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride on various cell types and cellular processes are profound. It has been shown to induce apoptosis in leukemia cells by altering the mitochondrial membrane potential and activating caspases . This compound also affects cell signaling pathways, such as the intrinsic apoptosis pathway, by modulating the expression of key proteins like BCL2 and BAD . Furthermore, it influences gene expression and cellular metabolism, leading to changes in cell cycle progression and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride involves several key interactions at the molecular level. It binds to and modulates the activity of caspases, leading to the cleavage of PARP and the activation of the intrinsic apoptosis pathway . The compound also alters the ratio of BCL2 to BAD, promoting apoptosis in cancer cells . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained activation of apoptotic pathways and continued modulation of gene expression . The stability and degradation of the compound can influence its efficacy and potency in long-term experiments .
Dosage Effects in Animal Models
The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively induce apoptosis in cancer cells without significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a minimum concentration is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate apoptosis and cellular metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and energy production . These interactions are crucial for understanding its therapeutic potential and metabolic impact .
Transport and Distribution
The transport and distribution of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells, where it accumulates in specific compartments . Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components . These properties are essential for determining its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride plays a critical role in its activity and function. The compound is primarily localized in the mitochondria, where it exerts its effects on the intrinsic apoptosis pathway . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy and specificity . Understanding its subcellular localization is crucial for optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[bicyclo[32. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the bicyclic core structure.
Nitration and Reduction: Nitration of the core structure followed by reduction steps to introduce nitrogen atoms.
Oxidation and Cyclization: Oxidation reactions to introduce oxygen functionalities and subsequent cyclization to form the imidazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional oxygen functionalities into the compound.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions can vary based on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while reduction reactions can yield amines or alcohols.
Comparison with Similar Compounds
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione: A closely related compound with similar structural features.
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione ethyl ester: Another derivative with an ethyl ester group.
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione methyl ester: A methyl ester derivative of the compound.
Uniqueness: 8-Azaspiro[bicyclo[32. Its ability to interact with biological targets and its use in organic synthesis make it distinct from other similar compounds.
Properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMYKCCCUBODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)C(=O)NC(=O)N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)

![tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382999.png)




![2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1383006.png)
![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)


